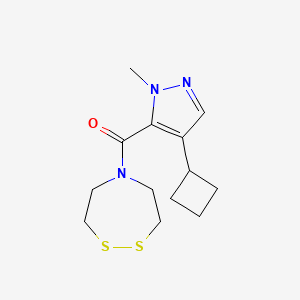

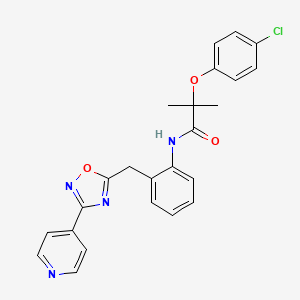

![molecular formula C18H25NO5S B2972389 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide CAS No. 946315-47-5](/img/structure/B2972389.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative with a benzo[d][1,3]dioxol-5-yl group. Sulfonamides are a group of compounds known for their antibiotic properties . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, a similar compound, Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate, has a molecular weight of 214.15 .Applications De Recherche Scientifique

Crystal Structure and Biological Activity

The study by Zeeshan Haider et al. (2009) discusses a compound with cyclohexyl and ethyl substituents on the sulfonamide N atom, illustrating the classic chair conformation of the cyclohexyl ring. This research contributes to understanding the molecular geometry and potential interactions in crystal structures, which is vital for designing molecules with specific biological activities. The hydrogen bonds link molecules into sheets, suggesting applications in material science and molecular engineering (Haider et al., 2009).

Photodeoxygenation Mechanism

D. Gregory et al. (1997) explored the photodeoxygenation of dibenzothiophene sulfoxide, leading to dibenzothiophene and oxidized solvent. This research sheds light on the mechanism of S−O cleavage, which is crucial for understanding the chemical behavior of sulfonamides in photolytic conditions. Such mechanisms are fundamental in synthetic chemistry and environmental remediation processes (Gregory et al., 1997).

Benzyl Sulfonamide/Alcohol-Tethered Alkylidenecyclopropanes

Research by Kai Chen et al. (2016) on benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergoing rhodium-catalyzed and substrate-controlled selective C-C bond activation highlights the potential of these compounds in synthesizing organic structural units such as benzo[c]azepine/oxepines. This study is pertinent for the development of new synthetic pathways in organic chemistry, offering insights into the versatility of sulfonamide compounds in facilitating complex reactions (Chen et al., 2016).

Extractive Separation Techniques

M. Salleh et al. (2019) investigated the extractive separation of benzene and cyclohexane using binary mixtures of ionic liquids, revealing new efficient and versatile methods to enhance extraction performance. This research is crucial for the petrochemical industry, particularly in processes where the separation of closely boiling compounds is challenging. It showcases the role of sulfonamide derivatives in developing new solvent systems for extractive distillation (Salleh et al., 2019).

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-[2-(cyclohexen-1-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5S/c20-25(21,19-10-9-15-5-2-1-3-6-15)12-4-11-22-16-7-8-17-18(13-16)24-14-23-17/h5,7-8,13,19H,1-4,6,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGXAGQLYYIOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)

![Ethyl 4-[(6-methyl-2,4-dioxopyran-3-ylidene)methylamino]benzoate](/img/structure/B2972320.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2972323.png)

![N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972328.png)

![3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol](/img/structure/B2972329.png)